

Dihydromorin solubility and storage conditions

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Compound Focus: Dihydromorin

CAS No.: 18422-83-8

Cat. No.: S1544390

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Physicochemical Properties and Handling

Dihydromorin (CAS 18422-83-8) is a dihydroflavonoid with the molecular formula C₁₅H₁₂O₇ and a molecular weight of 304.3 g/mol [1]. It is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [1]. Researchers should wear safety goggles, protective gloves, and impervious clothing when handling, and use the material only in areas with appropriate exhaust ventilation to avoid dust and aerosol formation [1].

Solubility and Stability Profiling

While direct quantitative solubility data for **dihydromorin** in various solvents is not publicly available, the behavior of structurally similar flavonoids provides critical guidance. Morin hydrate, a closely related flavonoid, demonstrates significant pH-dependent solubility, increasing dramatically in basic conditions [2]. This suggests **dihydromorin** likely exhibits similar properties requiring systematic characterization.

Table 1: Recommended Solubility Profiling Conditions

Solvent System	pH	Rationale	Expected Relevance
0.1 N Hydrochloric Acid	1.2	Simulates gastric environment	Oral absorption potential

Solvent System	pH	Rationale	Expected Relevance
Sodium Acetate Buffer	4.0 - 5.0	Simulates duodenum/skin surface	Formulation stability
Phosphate Buffer Saline (PBS)	7.4	Simulates blood/physiological pH	Plasma concentration, efficacy
Tris Base Buffer	8.0 - 9.0	Explores basic condition stability	Formulation window

Experimental Protocol: Equilibrium Solubility Determination

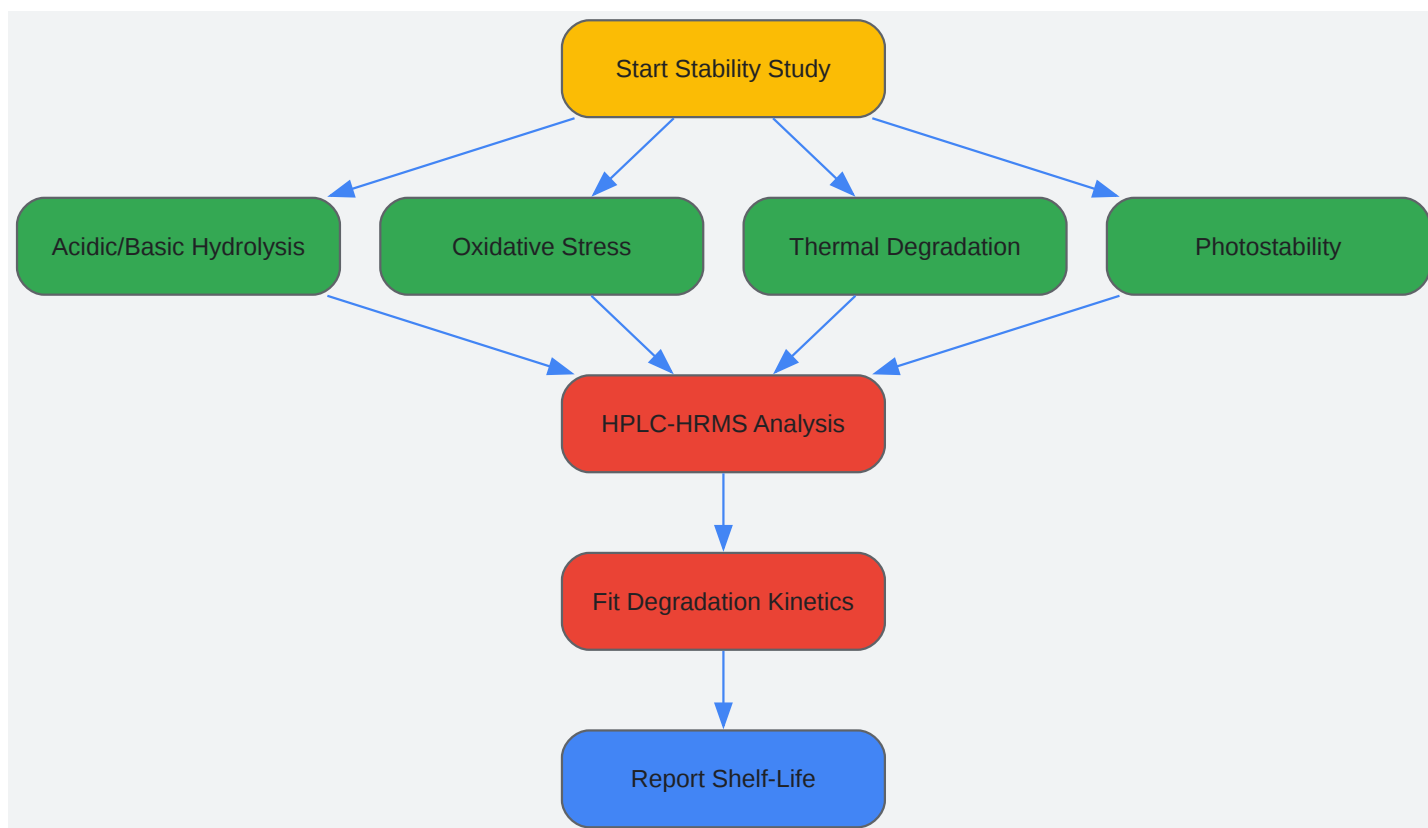
This shake-flask method is adapted from established protocols for natural flavonoids like morin hydrate [2].

- **Preparation:** Place an excess of **dihydromorin** powder (e.g., 5-10 mg) into amber glass vials containing 1-2 mL of each pre-warmed solvent system [2].
- **Equilibration:** Seal vials and place them in an orbital shaker incubator at 37°C for 12-24 hours to achieve equilibrium [2].
- **Separation:** After equilibration, centrifuge the suspensions and filter the supernatant through a 0.22 µm membrane filter [2].
- **Analysis:** Quantify **dihydromorin** concentration in the filtrate using a validated HPLC-UV or HPLC-HRMS method [2] [3]. A standard calibration curve (e.g., 0.1–5 µg/mL) should be used for quantification [2].

Table 2: Forced Degradation Stability Study Design

Stress Condition	Study Parameters	Assessment
Acidic/Basic Hydrolysis	0.1 N HCl & pH 9.0 buffer, 37°C [2]	Sampling at 0, 6, 12, 24, 48h [2]
Thermal Stability	25°C, 40°C, 60°C in inert atmosphere [4]	Sampling over 1, 2, 4 weeks [4]

Stress Condition	Study Parameters	Assessment
Photostability	Expose to visible light; keep dark control [2]	Sample at 0, 24, 48, 168h [2]
Oxidative Stress	3% Hydrogen Peroxide, 37°C [4]	Sampling at 0, 6, 12, 24h [4]



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Figure 1: Experimental workflow for stability profiling of **dihydromorin**, covering multiple stress conditions and analytical steps.

Storage and Handling Protocols

Proper storage is critical for maintaining **dihydromorin** integrity. The manufacturer recommends storing the powder at **-20°C** in a tightly sealed container within a cool, well-ventilated area [1].

- **Dry Powder:** For long-term stability, store at **-20°C** in a sealed container [1].
- **Stock Solutions:** Prepare stock solutions in solvents like ethanol or DMSO. For short-term use (days to weeks), storage at **2-8°C** may be sufficient. For long-term storage (months), **-80°C** is recommended [1] [5]. Aseptic filtration (0.2 µm) is advised for aqueous-based solutions to prevent microbial growth [4].
- **General Storage Principles:** Maintain relative humidity below 60% to prevent hydrolytic degradation [6]. Always protect from light by using amber vials or wrapping containers in aluminum foil [2] [4].

Analytical Methodologies

HPLC-HRMS Analysis: For precise quantification and identification of degradation products, use a C18 column (e.g., 250 × 4.6 mm, 5 µm) with a column temperature of 25 ± 5°C [2]. A mobile phase of acetonitrile and water acidified with 0.1% formic acid in a gradient elution is effective for separating polyphenols [3]. Detection can be performed using a photodiode array (PDA) detector, and high-resolution mass spectrometry is recommended for confirming the identity of **dihydromorin** and its degradation products [3].

UV-Vis Spectroscopy: This method is suitable for high-throughput stability assessments. Monitor changes in the UV-Vis spectrum of **dihydromorin** (e.g., at 240 nm and 260 nm) under different pH conditions to track degradation [5].

Data Analysis and Interpretation

- **Kinetic Modeling:** Fit concentration-time data from stability studies to zero-order, first-order, and second-order kinetic models. The model with the regression coefficient (r^2) closest to 1 best describes the degradation mechanism [2].
- **Shelf-Life Prediction:** The half-life ($t_{1/2}$) of **dihydromorin** under various conditions can be calculated from the rate constant (k) of the best-fit model. For first-order kinetics, $t_{1/2} = 0.693/k$ [2].
- **Solubility-Enhancing Strategies:** If solubility is low at physiologically relevant pH (e.g., pH 7.4), consider salt formation with suitable counterions (e.g., tris base, L-lysine) or the development of co-crystals, approaches that have successfully improved the solubility of other flavonoids [5].

I hope these detailed application notes provide a solid methodological foundation for your work with **dihydromorin**. Should you require further clarification on any of the protocols, please feel free to ask.

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